molecular formula C18H18F3NO2 B5694747 N-[2-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide

N-[2-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide

Cat. No. B5694747
M. Wt: 337.3 g/mol
InChI Key: HFCLIXSAFBZPCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide, also known as TTPA, is a chemical compound that has been extensively studied in scientific research. TTPA is a potent inhibitor of the cellular uptake of vitamin E, a fat-soluble antioxidant that plays an essential role in protecting cells against oxidative damage.

Mechanism of Action

N-[2-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide inhibits the cellular uptake of vitamin E by blocking the activity of a protein called scavenger receptor class B type 1 (SR-B1). SR-B1 is responsible for the uptake of vitamin E into cells, and N-[2-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide inhibits this process by binding to the protein and preventing its activity. This results in a decrease in cellular vitamin E levels and an increase in oxidative stress.
Biochemical and Physiological Effects
N-[2-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide has been shown to have a significant impact on cellular vitamin E levels and oxidative stress. Inhibition of vitamin E uptake by N-[2-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide results in a decrease in the antioxidant capacity of cells, which can lead to increased oxidative damage. N-[2-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide has also been shown to have a significant impact on lipid metabolism, with studies demonstrating that N-[2-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide can alter the expression of genes involved in lipid metabolism.

Advantages and Limitations for Lab Experiments

N-[2-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide has several advantages for lab experiments, including its potent inhibition of vitamin E uptake and its ability to alter lipid metabolism. However, one limitation of N-[2-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide is its potential toxicity, which must be carefully monitored in lab experiments. Additionally, N-[2-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide is a relatively new compound, and further research is needed to fully understand its effects and potential applications.

Future Directions

There are several future directions for research on N-[2-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide. One area of interest is the role of N-[2-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide in lipid metabolism, and its potential applications in the treatment of metabolic disorders. Another area of interest is the development of new compounds that can inhibit vitamin E uptake with greater potency and specificity. Finally, further research is needed to fully understand the potential risks and benefits of N-[2-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide, and its potential applications in the prevention and treatment of oxidative stress-related diseases.
Conclusion
In conclusion, N-[2-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide is a potent inhibitor of vitamin E uptake that has been extensively studied in scientific research. N-[2-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide has significant impacts on cellular vitamin E levels, oxidative stress, and lipid metabolism, with potential applications in the prevention and treatment of metabolic disorders and oxidative stress-related diseases. Further research is needed to fully understand the potential risks and benefits of N-[2-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide and to develop new compounds with greater potency and specificity.

Synthesis Methods

N-[2-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide can be synthesized by reacting 2,3,5-trimethylphenol with 2-bromoacetophenone in the presence of a base to form 2-(2,3,5-trimethylphenoxy)acetophenone. The resulting compound can then be reacted with trifluoromethylphenylboronic acid in the presence of a palladium catalyst to form N-[2-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide.

Scientific Research Applications

N-[2-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide has been extensively studied in scientific research due to its ability to inhibit the cellular uptake of vitamin E. Vitamin E is an essential nutrient that plays a critical role in protecting cells against oxidative damage. N-[2-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide has been used in various research studies to investigate the role of vitamin E in cellular protection and the mechanisms underlying oxidative stress.

properties

IUPAC Name

N-[2-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3NO2/c1-11-8-12(2)13(3)16(9-11)24-10-17(23)22-15-7-5-4-6-14(15)18(19,20)21/h4-9H,10H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFCLIXSAFBZPCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OCC(=O)NC2=CC=CC=C2C(F)(F)F)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide

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